molecular formula C13H11ClO4S B12077347 4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid

4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid

Cat. No.: B12077347
M. Wt: 298.74 g/mol
InChI Key: UNUFHWYWMNCBAO-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, ligands, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid include other thiophene derivatives, such as:

  • 2-Phenylthiophene
  • 3-Methylthiophene
  • 2,5-Dibromothiophene

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it particularly valuable for certain applications, such as in the synthesis of specialized materials or the development of novel pharmaceuticals.

Properties

Molecular Formula

C13H11ClO4S

Molecular Weight

298.74 g/mol

IUPAC Name

4-chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C13H11ClO4S/c14-10-8-19-12(13(15)16)11(10)18-7-6-17-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)

InChI Key

UNUFHWYWMNCBAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(SC=C2Cl)C(=O)O

Origin of Product

United States

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